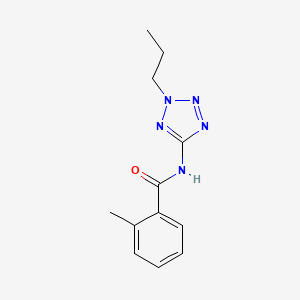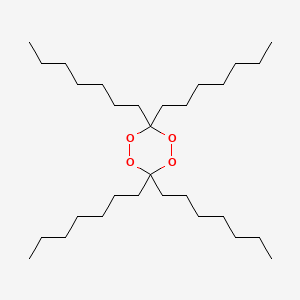
3,3,6,6-Tetraheptyl-1,2,4,5-tetroxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,6,6-Tetraheptyl-1,2,4,5-tetroxane: is a chemical compound belonging to the class of tetroxanes Tetroxanes are cyclic organic peroxides characterized by a four-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6,6-Tetraheptyl-1,2,4,5-tetroxane typically involves the reaction of heptyl-substituted ketones with hydrogen peroxide in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclic peroxide intermediate, which then undergoes further transformation to yield the desired tetroxane compound. The reaction conditions often include:
Temperature: Moderate temperatures (20-30°C) to avoid decomposition of the peroxide.
Catalyst: Acidic catalysts such as sulfuric acid or hydrochloric acid.
Solvent: Solvents like methanol or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and ensuring high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,3,6,6-Tetraheptyl-1,2,4,5-tetroxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can break the peroxide bond, leading to the formation of alcohols or ketones.
Substitution: Substitution reactions can occur at the heptyl groups, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or simpler hydrocarbons.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
3,3,6,6-Tetraheptyl-1,2,4,5-tetroxane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of 3,3,6,6-Tetraheptyl-1,2,4,5-tetroxane involves the cleavage of the peroxide bond, leading to the formation of reactive oxygen species (ROS). These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, causing oxidative stress and cellular damage. The compound’s reactivity is influenced by the presence of heptyl groups, which can modulate its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
3,3,6,6-Tetramethyl-1,2,4,5-tetroxane: Known for its use as a high-energy material and in explosive formulations.
3,3,6,6-Tetraphenyl-1,2,4,5-tetroxane:
3,3,6,6-Tetrapropyl-1,2,4,5-tetroxane: Investigated for its reactivity and potential use in organic synthesis.
Uniqueness
3,3,6,6-Tetraheptyl-1,2,4,5-tetroxane is unique due to its heptyl substituents, which provide distinct physical and chemical properties compared to other tetroxanes
Properties
CAS No. |
618068-01-2 |
|---|---|
Molecular Formula |
C30H60O4 |
Molecular Weight |
484.8 g/mol |
IUPAC Name |
3,3,6,6-tetraheptyl-1,2,4,5-tetraoxane |
InChI |
InChI=1S/C30H60O4/c1-5-9-13-17-21-25-29(26-22-18-14-10-6-2)31-33-30(34-32-29,27-23-19-15-11-7-3)28-24-20-16-12-8-4/h5-28H2,1-4H3 |
InChI Key |
SKMRHXTZRCPCMU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1(OOC(OO1)(CCCCCCC)CCCCCCC)CCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


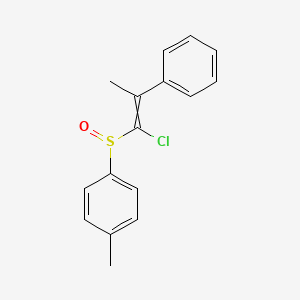
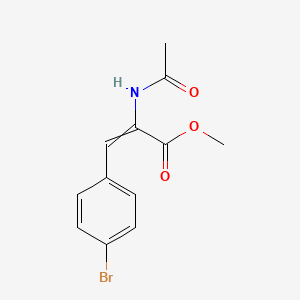
![2-[(3-Chlorophenyl)methyl]benzene-1,4-diol](/img/structure/B12573349.png)
![Benzamide, 2-iodo-N-[2-(1,3,3-trimethylbutyl)phenyl]-](/img/structure/B12573357.png)

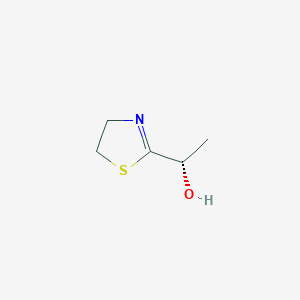
![7-Oxa-2-thia-1,5-diazabicyclo[3.3.1]nonane](/img/structure/B12573372.png)

![3-Hydroxy-4-{sulfanyl[4-(trifluoromethyl)anilino]methylidene}cyclohexa-2,5-dien-1-one](/img/structure/B12573399.png)
![2-[2-(4-Methoxyphenyl)ethenyl]-1,3-dioxolane](/img/structure/B12573407.png)
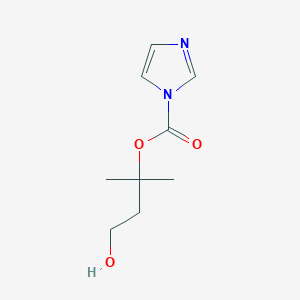
![Acetamide,N-(3-ethoxypropyl)-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-](/img/structure/B12573421.png)
![2-[(1,5-Diazocan-1-yl)methyl]phenol](/img/structure/B12573429.png)
